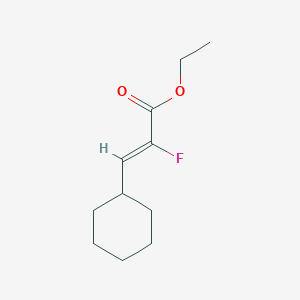

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is an organic compound with the molecular formula C11H17FO2 and a molecular weight of 200.25 g/mol . It is a liquid at room temperature and is primarily used in research settings . The compound is characterized by the presence of a cyclohexyl group, a fluorine atom, and an ethyl ester group attached to a propenoate backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate typically involves the reaction of cyclohexylmagnesium bromide with ethyl 2-fluoroacrylate under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then refluxed, and the product is purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is an organic compound featuring a cyclohexyl group and a fluorinated prop-2-enoate moiety. It has the molecular formula C11H17FO2 and typically appears as a colorless oil. The compound includes a double bond in the prop-2-enoate part, which contributes to its reactivity and potential use in various chemical and biological systems. The presence of the fluorine atom influences the reactivity of adjacent functional groups, making it useful in several reactions.

Potential Applications

This compound has potential applications in various fields:

- Chemical Processes: Due to its double bond and fluorine atom, this compound can be used in various chemical reactions.

- Biological Systems: It may also find applications in biological systems, leveraging its unique structural features.

Structural Comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-cyclohexylpropanoate | Similar backbone without fluorine | Lacks fluorine; different reactivity |

| Ethyl 4-fluorobutanoate | Contains fluorine but different chain | Shorter carbon chain |

| Ethyl 3-(4-methylphenyl)propanoate | Aromatic substitution instead of cyclohexyl | Contains aromatic ring |

| Ethyl 3-(trifluoromethyl)propanoate | Contains trifluoromethyl group | More electronegative substituent |

Mecanismo De Acción

The mechanism of action of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s fluorine atom can form strong hydrogen bonds, influencing its binding affinity and activity . The cyclohexyl group provides hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-fluoroacrylate: Shares the fluorine and ethyl ester groups but lacks the cyclohexyl group.

Cyclohexylacrylate: Contains the cyclohexyl group but does not have the fluorine atom.

Ethyl 3-cyclohexylprop-2-enoate: Similar structure but without the fluorine atom.

Uniqueness

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is unique due to the combination of its cyclohexyl group, fluorine atom, and ethyl ester group, which confer distinct chemical and physical properties . This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research .

Actividad Biológica

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is a fluorinated organic compound with significant potential in various biological applications due to its unique structural features. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C11H17FO2 and is characterized by the presence of a cyclohexyl group and a fluorinated prop-2-enoate moiety. The compound appears as a colorless oil and possesses a double bond in the prop-2-enoate part, which enhances its reactivity and potential applications in biological systems.

Structural Comparison

The following table summarizes comparisons with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-cyclohexylpropanoate | Similar backbone without fluorine | Lacks fluorine; different reactivity |

| Ethyl 4-fluorobutanoate | Contains fluorine but shorter carbon chain | Shorter carbon chain |

| Ethyl 3-(4-methylphenyl)propanoate | Aromatic substitution instead of cyclohexyl | Contains aromatic ring |

| Ethyl 3-(trifluoromethyl)propanoate | Contains trifluoromethyl group | More electronegative substituent |

This comparison highlights how this compound's unique cyclohexyl structure and single fluorine atom contribute to its distinct properties and potential applications in various fields.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular components. Fluorinated compounds often exhibit altered metabolic stability, which can enhance their pharmacological profiles .

Case Studies

- Anticancer Activity : A study investigated the effects of fluorinated alkenes on cancer cell lines, indicating that compounds with similar structures demonstrated significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis through reactive oxygen species (ROS) generation .

- Antimicrobial Properties : Research has shown that ethyl esters of fluorinated compounds exhibit antimicrobial activity. In vitro tests revealed that this compound could inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological efficacy. Key parameters include:

- Absorption : Enhanced due to lipophilicity.

- Distribution : Predicted to have a wide distribution volume owing to its non-polar characteristics.

- Metabolism : Potential for metabolic activation or deactivation via cytochrome P450 enzymes.

- Excretion : Likely via renal pathways, although further studies are needed for confirmation.

Synthesis

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. Key steps may include:

- Preparation of cyclohexene derivatives.

- Introduction of the fluorine atom through electrophilic fluorination.

- Formation of the propene backbone via esterification reactions.

Each step is critical for maintaining the structural integrity and biological activity of the final product .

Propiedades

IUPAC Name |

ethyl (Z)-3-cyclohexyl-2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPHIZWJLANCQ-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCCCC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCCCC1)/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.